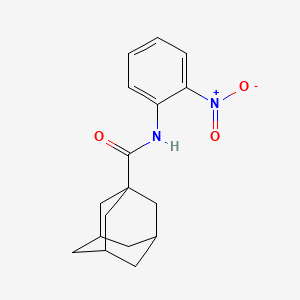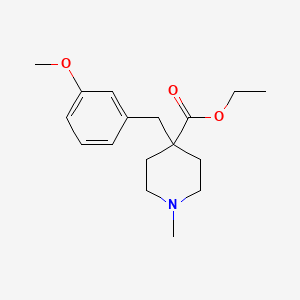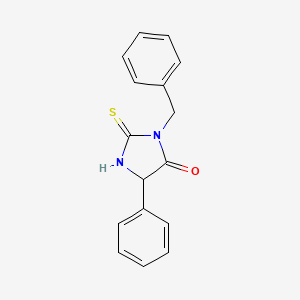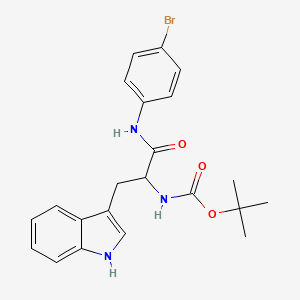
N-(2-nitrophenyl)-1-adamantanecarboxamide
説明
N-(2-nitrophenyl)-1-adamantanecarboxamide, also known as NNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. NNP is a derivative of adamantane, a polycyclic hydrocarbon, and is synthesized through a multi-step process involving various chemical reactions.
作用機序
The mechanism of action of N-(2-nitrophenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell growth and replication. N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to inhibit the activity of the viral protease, which is essential for the replication of viruses such as HIV.
Biochemical and Physiological Effects:
N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2-nitrophenyl)-1-adamantanecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to modulate the immune response, which may contribute to its antiviral and antimicrobial properties.
実験室実験の利点と制限
N-(2-nitrophenyl)-1-adamantanecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under various conditions. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to have low toxicity and is well-tolerated in animal studies. However, N-(2-nitrophenyl)-1-adamantanecarboxamide has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain assays. Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has not been extensively studied in human clinical trials, which may limit its potential for therapeutic use.
将来の方向性
There are several future directions for research on N-(2-nitrophenyl)-1-adamantanecarboxamide. One area of research is the development of N-(2-nitrophenyl)-1-adamantanecarboxamide analogs with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of N-(2-nitrophenyl)-1-adamantanecarboxamide, which may lead to the development of new drugs targeting key enzymes and proteins involved in cell growth and replication. Additionally, further studies are needed to evaluate the potential therapeutic use of N-(2-nitrophenyl)-1-adamantanecarboxamide in human clinical trials.
科学的研究の応用
N-(2-nitrophenyl)-1-adamantanecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antimicrobial properties. N-(2-nitrophenyl)-1-adamantanecarboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to be effective against the herpes simplex virus and the human immunodeficiency virus (HIV). Additionally, N-(2-nitrophenyl)-1-adamantanecarboxamide has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(2-nitrophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c20-16(18-14-3-1-2-4-15(14)19(21)22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCXCBUKTRGNPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-acetyl-6-methyl-4-(3-methyl-2-thienyl)-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4984216.png)


![ethyl 7-(2-ethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4984246.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)

![2-[3-(2-furoyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4984277.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)
